amine hydrochloride](/img/structure/B13534670.png)
[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methoxy)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of 2-benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 2-benzopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzopyran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzopyran ring can yield dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of benzopyran-1-carboxylic acid.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of benzopyran derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride can be compared with other benzopyran derivatives such as:
3,4-dihydro-2H-1-benzopyran: Lacks the methoxy and amine groups, making it less versatile in chemical reactions.
1H-2-benzopyran-1-one: Contains a ketone group instead of the methoxy and amine groups, leading to different reactivity and applications.
2,3-dihydro-1H-2-benzopyran-1-ylamine:
The uniqueness of (3,4-dihydro-1H-2-benzopyran-1-yl)methylamine hydrochloride lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-methoxymethanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-12-8-11-10-5-3-2-4-9(10)6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H |
Clave InChI |
ZZLSMRSUOVWNIP-UHFFFAOYSA-N |
SMILES canónico |
CONCC1C2=CC=CC=C2CCO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


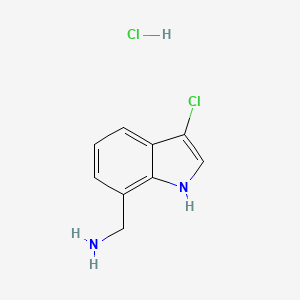

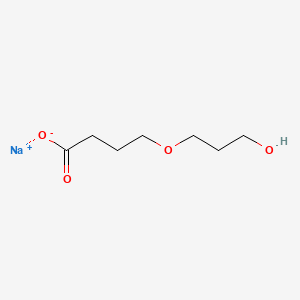
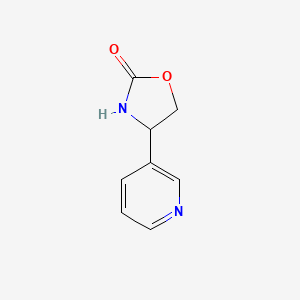
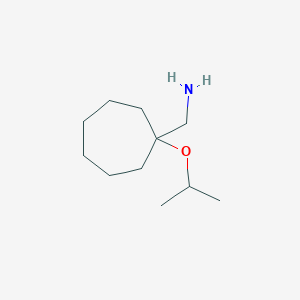
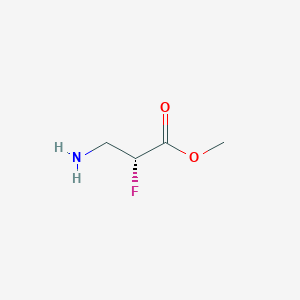
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
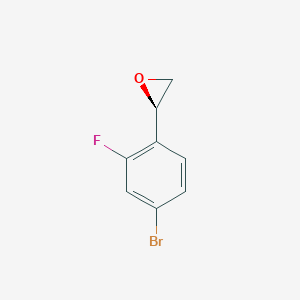

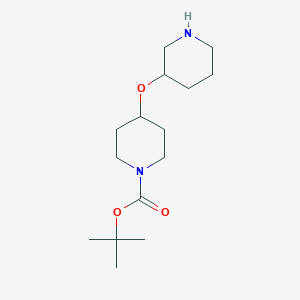
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)



